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molecular formula C13H9FO2 B8454819 (3-Fluorophenyl)(4-hydroxyphenyl)methanone

(3-Fluorophenyl)(4-hydroxyphenyl)methanone

Cat. No. B8454819
M. Wt: 216.21 g/mol
InChI Key: YDKMPAWPRFTILM-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

3-Fluorophenyl 4-methoxyphenyl ketone (580 mg) obtained in Example 150 was dissolved in dichloromethane (5 ml), a solution of 1.0 M boron tribromide in dichloromethane (23 ml) was added while cooled in ice, and the admixture was stirred at room temperature for 3 days. The reaction mixture was treated in the same manner as described in 121 to obtain 402 mg of the title compound (yield: 74%).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=2)=[O:10])=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[F:17][C:13]1[CH:12]=[C:11]([C:9]([C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=2)=[O:10])[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
23 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled in ice
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 402 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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